N-[2-(2-FLUOROPHENOXY)PYRIMIDIN-5-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzo[d][1,4]dioxine ring, which is a type of aromatic ether. The molecule also contains a sulfonamide group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms, one of which is bonded to an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the pyrimidine and benzo[d][1,4]dioxine rings) would contribute to the molecule’s stability. The sulfonamide group could form hydrogen bonds with other molecules, influencing its physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the amine group in the sulfonamide could potentially be protonated or deprotonated, depending on the pH of the solution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar sulfonamide group and the nonpolar aromatic rings .Scientific Research Applications
Fluorescent Probes for Toxic Benzenethiols Detection
Fluorescent Probes Design : Sulfonamide derivatives have been utilized in the design of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols. This application is crucial in chemical, biological, and environmental sciences for detecting toxic benzenethiols and biologically active aliphatic thiols. The developed probes demonstrate high sensitivity and selectivity with potential applications in environmental and biological sciences for thiophenols sensing (Wang et al., 2012).
Anticancer and Antibacterial Agents
Synthesis and Bioactivity : New sulfonamide derivatives have shown significant bioactivity, including anticancer and antibacterial properties. Their synthesis and evaluation for cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes highlight the therapeutic potential of these compounds. Some derivatives displayed superior inhibitory activity than reference compounds, indicating their relevance in developing novel anticancer and antibacterial therapies (Kucukoglu et al., 2016).
Antioxidant Activity
Antioxidant Efficiency : The exploration of sulfonamide derivatives for their antioxidant activity has been a subject of interest. Novel candidates have been designed to exhibit high-efficiency antioxidants, particularly against reactive oxygen species (ROS). Through comprehensive studies, including 2D QSAR modeling and pharmacological assays, certain derivatives have demonstrated superior antioxidant activity, showcasing their potential as effective antioxidants in medicinal chemistry (Aziz et al., 2021).
Enzyme Inhibition for Therapeutic Applications
Carbonic Anhydrase Inhibition : Sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes, which play a crucial role in various physiological processes. These studies have revealed the potential of sulfonamide derivatives as therapeutic agents for conditions where modulation of carbonic anhydrase activity is beneficial (Gokcen et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O5S/c19-14-3-1-2-4-15(14)27-18-20-10-12(11-21-18)22-28(23,24)13-5-6-16-17(9-13)26-8-7-25-16/h1-6,9-11,22H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJHAGYRCQPSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CN=C(N=C3)OC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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